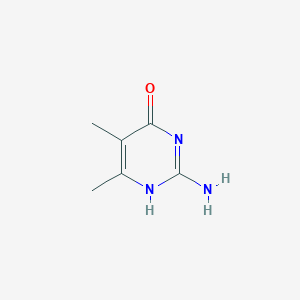

2-Amino-5,6-dimethyl-1H-pyrimidin-4-one

Description

Significance of Pyrimidinone Scaffolds in Medicinal Chemistry and Materials Science

Pyrimidinone scaffolds are of immense importance in medicinal chemistry and drug discovery. researchgate.net They serve as the core structure for a wide range of biologically active compounds. researchgate.net The pyrimidine (B1678525) ring system is found in nature in the nucleobases cytosine, thymine (B56734), and uracil (B121893), which are fundamental components of nucleic acids. wikipedia.org This natural prevalence has inspired chemists to explore synthetic pyrimidine derivatives for therapeutic applications.

In medicinal chemistry, pyrimidinone derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Anticancer: Pyrimidine analogs are used in the development of drugs that target various pathways involved in cancer progression. nih.govresearchgate.net

Antiviral: Certain pyrimidinone-based compounds have shown promise as inhibitors of viral replication. ontosight.ainih.gov For instance, they have been investigated as potential inhibitors of the HIV integrase enzyme. nih.gov

Antimicrobial: The pyrimidinone scaffold is a feature of some antibacterial and antifungal agents. ontosight.aimdpi.com

Anti-inflammatory: Derivatives of pyrimidinone have been explored for their potential to reduce inflammation. ontosight.aimdpi.com

The versatility of the pyrimidinone scaffold allows for structural modifications at various positions, which can fine-tune the biological activity of the resulting molecules. mdpi.com

Beyond medicine, pyrimidinone structures are also finding applications in materials science. Their properties make them suitable for use in:

Agrochemicals: Including insecticides, herbicides, and fungicides. ekb.egnih.gov

Dyes and Pigments: The electronic properties of the pyrimidine ring can be harnessed to create colored compounds. nih.gov

Organic Electronics: Pyrimidine derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and as organic semiconductors. nih.gov

Overview of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one as a Core Structure for Advanced Studies

The synthesis of derivatives of this compound can be achieved through various chemical reactions. For example, the amino group can be acylated, alkylated, or used to form Schiff bases. The pyrimidinone ring itself can undergo substitution reactions, allowing for the introduction of additional functional groups. These modifications can lead to the creation of libraries of new compounds with diverse biological and material properties.

Derivatives of 4-hydroxypyrimidine (B43898), a tautomeric form of pyrimidin-4-one, are an important class of biomolecules. researchgate.net These compounds can undergo keto-enol tautomerization, where a proton and a double bond shift their positions. researchgate.net The specific tautomeric form present can be influenced by the surrounding environment, such as the solvent. researchgate.net

Historical Context and Evolution of Pyrimidinone Research Paradigms

The study of pyrimidines began in the late 19th century. wikipedia.org In 1884, Pinner first synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine, was first prepared in 1900. wikipedia.org Early research focused on understanding the fundamental chemistry of these compounds.

The discovery of the pyrimidine bases in nucleic acids was a major turning point, sparking interest in their biological roles. wikipedia.org This led to the synthesis and investigation of numerous pyrimidine analogs as potential drugs. The development of pyrimidine-based anticancer and antiviral drugs in the mid-20th century marked a significant milestone in medicinal chemistry.

In recent years, research on pyrimidinones (B12756618) has expanded beyond medicine into materials science. The unique electronic and photophysical properties of these compounds have made them attractive candidates for a variety of applications. Modern research continues to explore new synthetic methods, biological activities, and material applications of pyrimidinone derivatives, driven by advances in analytical techniques and computational chemistry.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C6H9N3O |

| Molecular Weight | 139.15 g/mol |

| Appearance | White solid nih.gov |

| Melting Point | >250 °C nih.gov |

| Tautomerism | Can exist in keto and enol forms researchgate.net |

Table 2: Biological Activities of Pyrimidinone Derivatives

| Activity | Example Compound Class | Reference |

| Anticancer | Thienopyrimidines | mdpi.com |

| Antiviral | Dihydropyrimidinones (DHPMs) | sci-hub.ru |

| Antimicrobial | Indolyl-pyrimidine derivatives | wjarr.com |

| Anti-inflammatory | 4,6-disubstituted pyrimidines | researchgate.net |

| Enzyme Inhibition | Pyrazolo[3,4-d]pyrimidin-7-ones (PDE-5 inhibitors) | nih.gov |

Structure

2D Structure

Propriétés

IUPAC Name |

2-amino-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-4(2)8-6(7)9-5(3)10/h1-2H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWRLAZEMYLHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192846 | |

| Record name | 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3977-23-9 | |

| Record name | 2-Amino-5,6-dimethyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3977-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethylisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003977239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3977-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5,6-dimethyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIMETHYLISOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5B3K9IJD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Amino 5,6 Dimethyl 1h Pyrimidin 4 One and Functionalized Derivatives

Classical and Contemporary Approaches to Ring Synthesis

The formation of the 2-amino-5,6-dimethyl-1H-pyrimidin-4-one ring system is typically achieved through cyclocondensation reactions. These methods involve the strategic combination of precursors that provide the necessary carbon and nitrogen atoms to construct the heterocyclic core.

Condensation Reactions with Guanidine (B92328) Salts and Dicarbonyl Precursors

A widely employed and classical strategy for the synthesis of 2-aminopyrimidines involves the condensation of a guanidine salt with a suitable dicarbonyl compound. google.comnih.gov In the case of this compound, a common precursor is a β-ketoester or a related dicarbonyl compound. The reaction is typically carried out in the presence of a base. researchgate.net

The general mechanism involves the initial reaction of guanidine with one of the carbonyl groups of the precursor, followed by an intramolecular cyclization and subsequent dehydration to form the pyrimidine (B1678525) ring. Various bases can be employed, with sodium ethoxide and sodium carbonate being common choices. nih.govnih.gov The selection of the base and reaction conditions can significantly influence the reaction's efficiency and yield. nih.gov For instance, the use of a stronger base like sodium ethoxide may be necessary for the synthesis of certain derivatives, while sodium carbonate is sufficient for others. nih.gov

A specific example is the reaction of guanidine nitrate (B79036) with acetylacetone (B45752) in an aqueous alkaline medium, which produces 2-amino-4,6-dimethylpyrimidine (B23340). google.com This reaction can be optimized by controlling the temperature, with higher temperatures generally leading to better yields. google.com The use of an aqueous medium eliminates the need for anhydrous solvents and simplifies the workup procedure. google.com

| Reactants | Base | Solvent | Conditions | Product | Yield | Reference |

| Guanidine nitrate, Acetylacetone | Sodium carbonate | Water | 95-100°C, 2 hours | 2-Amino-4,6-dimethylpyrimidine | High | google.com |

| Guanidine nitrate, Acetylacetone | Sodium carbonate | Water | 50-55°C, 6 hours | 2-Amino-4,6-dimethylpyrimidine | Substantial | google.com |

| Guanidine, Monosubstituted malonic acid diesters | Sodium ethoxide | Not specified | Not specified | 5-Substituted 2-amino-4,6-dihydroxypyrimidines | High | nih.gov |

Multi-component Reaction Strategies for Pyrimidinone Core Formation

The synthesis of pyrimidinone derivatives can be achieved through MCRs involving an aldehyde, a β-dicarbonyl compound, and a guanidine salt. researchgate.net These reactions can be catalyzed by various catalysts, including acids, bases, or even nanocatalysts, and can sometimes be performed under solvent-free or microwave-assisted conditions to enhance efficiency. nih.govrsc.org The mechanism of these reactions often involves a series of sequential steps, such as Knoevenagel condensation, Michael addition, and cyclization, all occurring in a single pot. nih.gov

For example, the three-component condensation of aldehydes, ethyl propionate, and guanidine hydrochloride using PEG-400 as a solvent has been reported for the synthesis of 2-amino-6-aryl-5-methylpyrimidin-4-ol derivatives. researchgate.net This method provides good to excellent yields and demonstrates the versatility of MCRs in generating diverse pyrimidinone structures.

| Reactants | Catalyst/Solvent | Conditions | Product | Yield | Reference |

| Aldehydes, Ethyl propionate, Guanidine hydrochloride | PEG-400 | 75°C, 1.5-2 hours | 2-Amino-6-aryl-5-methylpyrimidin-4-ol derivatives | 85-92% | researchgate.net |

| Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, Dimedone | Glacial acetic acid | Microwave irradiation (75W) | 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | High | rsc.org |

| 6-Aminouracils, Aldehydes, Secondary amines | Acetic acid/Ethanol | Room temperature | Pyrimido[4,5-d]-pyrimidines | Not specified | frontiersin.org |

Advanced Synthetic Transformations for Substituent Introduction and Diversification

Beyond the initial ring formation, the functionalization of the this compound scaffold is crucial for creating libraries of compounds with diverse properties. Advanced synthetic techniques have been developed to introduce substituents and diversify the core structure efficiently.

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis (SPS) is a powerful tool for the rapid generation of large libraries of compounds. chemrxiv.org This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. nih.gov The key advantage of SPS is the ease of purification, as excess reagents and byproducts can be simply washed away. chemrxiv.org

The solid-phase synthesis of pyrimidinone derivatives has been successfully demonstrated, allowing for the creation of diverse libraries with multiple points of diversification. nih.govnih.gov For instance, a protocol for the synthesis of 2-substituted 4-aminopyrido[2,3-d]pyrimidines on a solid support has been developed. nih.gov This method involves a multi-step sequence including the attachment of a starting material to the resin, followed by several chemical transformations to construct the heterocyclic core, and finally, cleavage from the resin to yield the final product. nih.gov This approach has been used to generate a 32-membered combinatorial library. nih.gov

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.gov The use of microwave irradiation can be particularly beneficial for the synthesis of heterocyclic compounds, including pyrimidinones (B12756618). nih.gov

Microwave heating has been successfully applied to various steps in pyrimidinone synthesis, including the initial ring-forming condensation reactions and subsequent functionalization steps. researchgate.netnih.gov For example, a one-pot, microwave-assisted protocol has been developed for the synthesis of substituted 2-amino-1H-imidazoles from 2-aminopyrimidines. nih.gov Another study reports the efficient synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from 6-methylisocytosine and α-bromoacetophenones under microwave irradiation. nih.gov These methods highlight the potential of microwave technology to enhance the efficiency and speed of pyrimidinone synthesis.

| Reaction | Reactants | Conditions | Product | Yield | Reference |

| Imidazole formation | 2-Aminopyrimidines, α-Bromoketones, Hydrazine | Microwave-assisted, one-pot, two-step | Disubstituted 2-amino-1H-imidazoles | Not specified | nih.gov |

| Imidazopyrimidinone synthesis | 6-Methylisocytosine, α-Bromoacetophenones | Microwave heating, 160°C, 20 minutes | 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | High | nih.gov |

| Pyridopyrimidine synthesis | α,β-Unsaturated ketones, Guanidine hydrochloride | Microwave-assisted, one-pot | Functionalized pyrido[2,3-d]pyrimidines | Not specified | researchgate.net |

Click Chemistry Applications in Pyrimidinone Derivatization

"Click chemistry" refers to a set of powerful, reliable, and selective reactions that are rapid and high-yielding. illinois.edu The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. illinois.edubroadpharm.com This reaction has found widespread application in drug discovery, bioconjugation, and materials science due to its high efficiency and functional group tolerance. nih.govmdpi.com

The principles of click chemistry can be applied to the derivatization of pyrimidinones, allowing for the facile introduction of a wide range of substituents. By incorporating an azide (B81097) or alkyne functionality into the pyrimidinone core or a building block, subsequent click reactions can be used to attach various molecules, leading to a diverse library of derivatives. mdpi.com For example, 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones have been synthesized and subsequently derivatized using copper-(I)-catalyzed alkyne-azide 'click chemistry'. mdpi.com This approach provides a modular and efficient way to explore the structure-activity relationships of pyrimidinone-based compounds.

Regioselective Synthesis and Stereochemical Control in Pyrimidinone Architectures

The regioselective synthesis of this compound is most effectively accomplished through the reaction of a specifically substituted β-ketoester with guanidine. This method, a variation of the classical Biginelli reaction, allows for precise control over the placement of the methyl groups on the pyrimidine ring.

The key starting material for this synthesis is a β-ketoester, such as ethyl 2,3-dimethyl-3-oxobutanoate. The reaction proceeds by treating this β-ketoester with guanidine hydrochloride in the presence of a base, typically an alkali metal hydroxide (B78521) like potassium hydroxide, in an alcoholic solvent such as ethanol. The base deprotonates the guanidine, which then acts as a nucleophile, attacking the carbonyl groups of the β-ketoester. Subsequent intramolecular condensation and dehydration lead to the formation of the stable heterocyclic pyrimidinone ring.

The regioselectivity of this reaction is dictated by the structure of the starting β-ketoester. The amino group from the guanidine preferentially forms a bond with the more electrophilic ketone carbonyl, while the other nitrogen of the guanidine reacts with the ester carbonyl, ultimately leading to the desired this compound structure. While specific yields for this exact transformation are not extensively reported in publicly available literature, similar reactions for the synthesis of 2-aminopyrimidinones from β-keto esters are known to proceed with good yields. For instance, the synthesis of various substituted 2-aminopyrimidinones has been achieved with yields generally ranging from moderate to high, depending on the specific substrates and reaction conditions employed.

Below is a representative table of reaction conditions for the synthesis of a related compound, 2-amino-4,6-dimethylpyrimidine, which provides insight into the typical parameters for this type of cyclocondensation.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Guanidine Hydrochloride | Acetylacetone | Sodium Carbonate | Water | 95-100 | 2 | Substantial |

| Guanidine Hydrochloride | Acetylacetone | Sodium Hydroxide | Water | 90-95 | 7 | High |

This table presents data for the synthesis of 2-amino-4,6-dimethylpyrimidine, a structurally related compound, as detailed in historical patent literature. The conditions can be considered indicative for the synthesis of the title compound from an appropriate β-dicarbonyl precursor.

Stereochemical Control

The principles of stereochemical control are paramount in modern organic synthesis, particularly for the preparation of chiral molecules with specific biological activities. In the context of this compound, stereochemical considerations would become critical if the substituents on the pyrimidinone ring were to introduce chiral centers.

While the specific compound , this compound, is achiral, the synthesis of functionalized derivatives with chiral substituents would necessitate stereoselective synthetic methods. General strategies for achieving stereocontrol in the synthesis of heterocyclic compounds, including pyrimidinones, often involve the use of:

Chiral auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical outcome of the cyclization reaction. After the pyrimidinone ring is formed, the auxiliary can be removed.

Chiral catalysts: A chiral catalyst can create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over the other.

Substrate control: If one of the starting materials is already chiral, its stereochemistry can influence the stereochemical outcome of the reaction.

It is important to note that while these are established principles in asymmetric synthesis, specific and detailed research findings on the stereoselective synthesis of 2-amino-5,6-disubstituted-1H-pyrimidin-4-ones are not extensively documented in the current body of scientific literature. Further research in this area would be necessary to develop methodologies for the preparation of specific stereoisomers of functionalized derivatives of this pyrimidinone core.

Reactivity and Chemical Transformations of 2 Amino 5,6 Dimethyl 1h Pyrimidin 4 One

Electrophilic and Nucleophilic Reactions of the Pyrimidinone Nucleus

The pyrimidinone ring system is susceptible to both electrophilic and nucleophilic attack, with the positions of the substituents significantly influencing the outcome of these reactions.

Electrophilic Reactions: The electron-donating nature of the amino and methyl groups enhances the electron density of the pyrimidine (B1678525) ring, making it more susceptible to electrophilic attack. However, the precise sites of reaction can vary. For instance, in related aminotriazolopyrimidines, the N-1 and N-3 atoms, along with the amino group, are the most probable sites for electrophilic attack. researchgate.net The hardness of the electrophile can also dictate the regioselectivity of the reaction. researchgate.net

Nucleophilic Reactions: The pyrimidinone nucleus can also undergo nucleophilic substitution reactions. For example, the reaction of related 4-aminopyrimidine-5-carboxamides can lead to the formation of pyrimido[4,5-d]pyrimidines through intramolecular cyclization and subsequent nucleophilic substitution. rsc.org The presence of activating groups, such as a cyano group at the 5-position, can facilitate nucleophilic attack. For instance, the reaction of 4-amino-5-cyano-2-methylpyrimidine with Grignard reagents leads to the formation of various substituted dihydropyrimidines through nucleophilic addition. acs.org

Functional Group Interconversions on the Amino and Methyl Substituents

The amino and methyl groups of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one can undergo various transformations, allowing for the synthesis of a diverse range of derivatives.

Reactions of the Amino Group: The amino group can be acylated, sulfonated, and alkylated. researchgate.net For example, the reaction of related 2-amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines with various reagents can result in modification at the amino group. researchgate.net The amino group can also participate in condensation reactions. For instance, the reaction of 5,6-diaminouracil (B14702) derivatives with α-bromoacetophenones can yield imine compounds. nih.gov

Tautomerism and Isomerization Phenomena in this compound Systems

Derivatives of 4-hydroxypyrimidine (B43898), including this compound, can exist in different tautomeric forms. nih.gov The keto-enol tautomerism is a key feature of these systems, with the compound potentially existing as the 4-hydroxy tautomer or the pyrimidin-4-one form. nih.gov

In solution, these compounds can undergo keto-enol tautomerization. nih.gov However, in the solid state, there is a strong preference for the keto tautomer. nih.gov Specifically, recrystallization of 2-amino-5,6-dimethyl-4-hydroxypyrimidine from an aqueous solution yields the 1H-keto tautomer. nih.govresearchgate.net Interestingly, the presence of uric acid in the crystallization solution can lead to the formation of a co-crystal containing a 1:1 ratio of both the 1H-keto and the 3H-keto tautomers. nih.govresearchgate.net Infrared spectroscopy suggests that even in crystals of the 1H-keto form, small amounts of the 4-hydroxy tautomer may be present. nih.govresearchgate.net

| Tautomeric Form | Predominant State | Crystallization Conditions |

|---|---|---|

| 1H-keto tautomer | Solid State | Recrystallization from aqueous solution. nih.govresearchgate.net |

| 1:1 ratio of 1H-keto and 3H-keto tautomers | Solid State (Co-crystal) | Recrystallization from aqueous solutions containing uric acid. nih.govresearchgate.net |

| 4-hydroxy tautomer | Minor component in solid state | Suggested by IR spectroscopy in crystals of the 1H-keto form. nih.govresearchgate.net |

Supramolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound and its derivatives is significantly influenced by supramolecular interactions, particularly hydrogen bonding. nih.govresearchgate.net These interactions play a crucial role in the formation of extended one- and three-dimensional networks. nih.govresearchgate.net

The different tautomeric forms of this compound exhibit distinct hydrogen-bonding motifs. The 1H-keto tautomer forms one-dimensional hydrogen-bonded ribbons. researchgate.net In contrast, the co-crystal containing both the 1H-keto and 3H-keto tautomers displays a three-dimensional hydrogen-bonding network. nih.govresearchgate.net

| Tautomer/Crystal Form | Hydrogen Bonding Motif | Dimensionality |

|---|---|---|

| 1H-keto tautomer | One-dimensional ribbons. researchgate.net | 1D |

| Co-crystal (1H-keto and 3H-keto) | Three-dimensional network. nih.govresearchgate.net | 3D |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Structural Motifs for Modulating Biological Activities

The 2-aminopyrimidin-4-one core is a privileged scaffold in medicinal chemistry, largely due to its resemblance to the nucleobases found in DNA and RNA. nih.gov This structural mimicry allows it to interact with a variety of biological targets. The key structural motifs responsible for its biological activities include:

The 2-Amino Group: This primary amine is a crucial hydrogen bond donor, enabling strong interactions with the active sites of enzymes and receptors. Its basic nature also allows for the formation of salt bridges, further anchoring the molecule to its target.

The Pyrimidin-4-one Ring: The endocyclic nitrogen atoms and the exocyclic carbonyl group are potent hydrogen bond acceptors. The N-H group within the ring also acts as a hydrogen bond donor. This arrangement of donors and acceptors facilitates the formation of specific hydrogen bonding patterns, which are critical for molecular recognition. nih.gov

The interplay of these motifs dictates the molecule's ability to modulate the activity of various biological targets, including kinases, G-protein coupled receptors, and metabolic enzymes. nih.govtec.mx

Impact of Substitution Patterns on Pharmacological Profiles

Modification of the 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one scaffold through the introduction of various substituents can dramatically alter its pharmacological profile. The strategic placement of different functional groups allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Substitutions can be made at several key positions:

The 2-Amino Group: Alkylation or arylation of the amino group can modulate its hydrogen bonding capacity and introduce new interactions with the target protein. For instance, incorporating a piperazine (B1678402) moiety has been shown to enhance the activity of some 2-aminopyrimidine (B69317) derivatives against certain histamine (B1213489) receptors. nih.gov

The Pyrimidine (B1678525) Ring: While positions 5 and 6 are occupied by methyl groups in the parent compound, modifications at these sites in related pyrimidinones (B12756618) have demonstrated significant effects on activity. For example, replacing the methyl groups with larger aromatic rings can lead to potent α-glucosidase and α-amylase inhibitors. tandfonline.com

The following table illustrates the potential impact of different substitution patterns on the pharmacological profile of this compound derivatives, based on general principles observed in related compound series.

| Substitution Site | Substituent Type | Potential Impact on Pharmacological Profile |

| 2-Amino Group | Small alkyl chains | May increase lipophilicity and cell permeability. |

| Aromatic rings | Can introduce π-π stacking interactions with the target. | |

| Heterocyclic moieties (e.g., piperazine) | May enhance solubility and introduce additional hydrogen bonding interactions. nih.gov | |

| 5- and 6-Positions | Phenyl or substituted phenyl groups | Can lead to dual inhibition of enzymes like α-glucosidase and α-amylase. tandfonline.com |

| Halogens (e.g., Cl, F) | Can alter electronic properties and metabolic stability. | |

| N1-Position | Alkyl or aryl groups | Can block tautomerization and influence receptor selectivity. |

Correlation of Molecular Architecture with Performance in Material Applications

The molecular architecture of this compound, particularly its capacity for forming robust hydrogen bonds, also dictates its potential in material science. The self-assembly of these molecules, guided by intermolecular interactions, can lead to the formation of well-ordered crystalline structures with unique properties.

The pyrimidinone scaffold is known to form strong N-H···O hydrogen bonds, similar to those found in nucleic acid base pairing. nih.gov These interactions can lead to the formation of one-dimensional ribbons or more complex three-dimensional networks in the solid state. The specific hydrogen-bonding motifs and the resulting crystal packing are influenced by the substituents on the pyrimidine ring.

The thermal stability, solubility, and optical properties of materials derived from this compound are directly correlated with its molecular arrangement in the solid state. For instance, the planarity of the pyrimidine ring and the potential for π-π stacking interactions between adjacent molecules can influence the material's electronic properties, making it a candidate for applications in organic electronics.

Advanced SAR/SPR Modeling and Data Analysis

To further elucidate the complex relationships between the structure of this compound derivatives and their functional outcomes, advanced computational techniques are employed. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are powerful tools for this purpose. tandfonline.comnih.gov

These methods involve the development of mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity or material properties. By analyzing a dataset of related molecules, these models can identify the key molecular descriptors that govern the observed outcomes.

For example, a 3D-QSAR study could be used to build a pharmacophore model that defines the essential steric and electronic features required for a molecule to bind to a specific enzyme. This model can then be used to virtually screen large libraries of compounds to identify new potential inhibitors. Similarly, QSPR models can predict material properties such as melting point, solubility, and crystal density based on the molecular structure.

These computational approaches, in conjunction with experimental data, provide a rational basis for the design of new this compound derivatives with optimized pharmacological profiles and tailored material properties.

Biological Activities and Mechanistic Studies of 2 Amino 5,6 Dimethyl 1h Pyrimidin 4 One Derivatives

Antimicrobial Activity Profiles

Derivatives of the 2-aminopyrimidine (B69317) family have demonstrated significant potential as antimicrobial agents, with studies revealing their efficacy against a range of bacteria, fungi, and viruses.

Antibacterial Efficacy and Spectrum of Activity

Schiff base derivatives of 2-amino-4,6-dimethylpyrimidine (B23340) have been a particular focus of antibacterial research. These compounds are synthesized through the condensation of an amino group with an aldehyde or ketone. Metal complexes of these Schiff bases have also been investigated to enhance their biological activity.

One study synthesized a new class of biologically active mineral complexes by reacting metal salts such as Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) with 2-amino-4,6-dimethyl pyrimidine (B1678525) (ADMPY) and a Schiff's base. These complexes demonstrated significant activity against various bacteria. mdpi.com The inclusion of an electron-withdrawing group, like the amino group in the pyrimidine ring, has been shown to enhance in vitro antimicrobial activity. mdpi.com

Another study investigated Schiff bases derived from 4-dimethylaminobenzaldehyde and various amino compounds, including 4-aminoantipyrine. The resulting complexes with Cu(II), Co(II), Cd(II), Ni(II), and Mn(II) ions were tested for their antibacterial activity against Bacillus subtilis, Bacillus cereus, and Pseudomonas aeruginosa. iosrjournals.org

The antibacterial activity of Schiff bases is often attributed to the azomethine group (-N=CH-), which is a key pharmacophore. nih.gov The interaction of these compounds with metal ions can further augment their antibacterial effects. mdpi.com

Antibacterial Activity of 2-Amino-4,6-dimethylpyrimidine Schiff Base Metal Complexes

This table summarizes the antibacterial activity of various metal complexes of Schiff bases derived from 2-amino-4,6-dimethylpyrimidine against different bacterial strains.

| Compound/Complex | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Mn(II), Co(II), Cu(II), Cr(III), Pd(II) complexes with ADMPY and Schiff's base | Various bacteria | Significant activity | mdpi.com |

| Cu(II), Co(II), Cd(II), Ni(II), Mn(II) complexes with Schiff bases from 4-dimethylaminobenzaldehyde | Bacillus subtilis, Bacillus cereus, Pseudomonas aeruginosa | Tested for activity | iosrjournals.org |

Antifungal Properties and Targets

Derivatives of 2-amino-4,6-dimethylpyrimidine have also shown significant promise as antifungal agents. A notable study focused on a series of novel 2,6-dimethyl-4-aminopyrimidine hydrazones designed as inhibitors of the pyruvate (B1213749) dehydrogenase complex E1 (PDHc-E1). nih.gov

These compounds exhibited potent inhibition of E. coli PDHc-E1 and demonstrated significant in vitro antifungal activity against several phytopathogenic fungi, including Botrytis cinerea, Monilia fructigena, Colletotrichum gloeosporioides, and Botryosphaeria dothidea. nih.gov Notably, compounds designated as 5f and 5i were found to be significantly more potent against M. fructigena than the commercial fungicides captan (B1668291) and chlorothalonil. nih.gov In vivo studies further confirmed that these compounds could effectively control the growth of M. fructigena, suggesting their potential for commercial application in controlling peach brown rot. nih.gov

Molecular docking studies revealed that these hydrazone derivatives bind to the active site of PDHc-E1 in a "straight" pattern, representing a novel binding mode. nih.gov This competitive inhibition of a key metabolic enzyme is the likely mechanism behind their antifungal effects.

Antifungal Activity of 2,6-dimethyl-4-aminopyrimidine Hydrazones

This table highlights the antifungal efficacy of specific 2,6-dimethyl-4-aminopyrimidine hydrazone derivatives against various fungal pathogens.

| Compound | Fungal Strain | Activity (at 50 μg/mL) | Comparison to Commercial Fungicides | Reference |

|---|---|---|---|---|

| Most compounds 5 | Botrytis cinerea, Monilia fructigena, Colletotrichum gloeosporioides, Botryosphaeria dothidea | >80% inhibition | - | nih.gov |

| 5f and 5i | Monilia fructigena | Highly potent | 1.8-380 fold more potent than captan and chlorothalonil | nih.gov |

Antiviral Potency and Mechanism of Action

While specific studies on the antiviral activity of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one derivatives are limited, the broader class of pyrimidine derivatives has been extensively investigated for antiviral properties. Numerous patented pyrimidine molecules have demonstrated activity against a wide range of viruses, including influenza, respiratory syncytial virus, herpes virus, and human immunodeficiency virus (HIV). nih.gov

The mechanism of antiviral action for many pyrimidine derivatives involves the inhibition of key viral enzymes or processes. For instance, some pyrimidine-based compounds act as inhibitors of viral DNA polymerase or reverse transcriptase, thereby preventing viral replication. The cytotoxicity of these compounds is a critical factor, and the selectivity index is often calculated to ensure their safety and specificity for viral targets. nih.gov

Research on other pyrimidine scaffolds has shown that structural modifications can lead to potent antiviral agents. For example, arylazoenamines, which share structural similarities with some pyrimidine derivatives, have demonstrated in vitro activity against several RNA viruses. nih.gov Although direct evidence for this compound derivatives is scarce, the established antiviral potential of the pyrimidine core suggests that this specific scaffold warrants further investigation in the search for new antiviral therapies.

Anti-Cancer and Anti-proliferative Effects

The fight against cancer has also benefited from the exploration of pyrimidine derivatives, with many compounds showing potent cytotoxic and anti-proliferative effects against various cancer cell lines.

Cell Line Specificity and Cytotoxicity Evaluation

Derivatives of 2-amino-4,6-dimethylpyrimidine have been evaluated for their anticancer activities against a range of human cancer cell lines. In one study, metal complexes of 2-amino-4,6-dimethyl pyrimidine (ADMPY) and a Schiff's base were tested against A-549 (lung carcinoma) and MRC-5 (normal lung fibroblast) cell lines. The Cu(II) and Pd(II) complexes, in particular, exhibited high cytotoxicity, comparable to the commonly used chemotherapy drug cisplatin. mdpi.com

Another study focused on a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. These compounds were evaluated for their anticancer activities against four cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer), as well as a normal human hepatocyte cell line (LO2). rsc.org Compound 7b from this series demonstrated potent cytotoxic activity against MCF-7 and HeLa cells with IC50 values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively, while showing substantially lower cytotoxicity to the normal LO2 cells. rsc.org

A series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were also designed and synthesized as FGFR4 inhibitors for hepatocellular carcinoma (HCC). nih.gov Compound 6O from this series showed strong anti-proliferative activity against the Hep3B HCC cell line. nih.gov

Cytotoxicity of 2-Amino-4,6-dimethylpyrimidine Derivatives Against Cancer Cell Lines

This table presents the cytotoxic effects (IC50 values) of selected 2-amino-4,6-dimethylpyrimidine derivatives on various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Cu(II) and Pd(II) complexes of ADMPY | A-549 (Lung Carcinoma) | Comparable to cisplatin | mdpi.com |

| Compound 7b (Ursolic acid derivative) | MCF-7 (Breast Cancer) | 0.48 ± 0.11 | rsc.org |

| Compound 7b (Ursolic acid derivative) | HeLa (Cervical Cancer) | 0.74 ± 0.13 | rsc.org |

| Compound 6O (Aminodimethylpyrimidinol derivative) | Hep3B (Hepatocellular Carcinoma) | Potent activity | nih.gov |

Molecular Targets and Signaling Pathway Modulation

The anticancer effects of 2-amino-pyrimidine derivatives are often rooted in their ability to interact with specific molecular targets and modulate key signaling pathways involved in cancer cell proliferation and survival.

The ursolic acid derivative, compound 7b, was found to induce cell cycle arrest at the S phase and trigger mitochondrial-related apoptosis in MCF-7 cells. rsc.org This was associated with an increase in the generation of intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. rsc.org Furthermore, western blot analyses revealed that compound 7b could simultaneously suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, both of which are crucial for cancer cell growth and survival. rsc.org Molecular docking studies suggested that MEK1 kinase could be a potential target for these compounds. rsc.org

In the case of the aminodimethylpyrimidinol derivatives, their anticancer activity is linked to the inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov Compound 6O from this series was identified as a selective FGFR4 kinase inhibitor, which effectively blocks the growth of HCC tumors. nih.gov

The study on 2-amino-4,6-diarylpyrimidine derivatives identified compound 1e as a considerable inhibitor of the ABL1 tyrosine kinase, which is a key target in chronic myeloid leukemia. rsc.org Molecular docking studies showed that this compound could form stable hydrogen bonds and π–π linkages with crucial residues in the active site of the enzyme. rsc.org

These findings highlight the diverse mechanisms through which derivatives of this compound can exert their anticancer effects, making them a promising class of compounds for the development of targeted cancer therapies.

Enzyme Inhibition Studies

Inhibition of Metabolic Enzymes

Derivatives of this compound and related pyrimidine structures have been investigated for their inhibitory effects on various metabolic enzymes, including carbonic anhydrases, cholinesterases, and aldose reductase.

Carbonic Anhydrase Inhibition: Certain 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives, which share structural similarities with pyrimidinones (B12756618), have been assayed as inhibitors of human carbonic anhydrase (CA) isoforms. nih.gov These compounds showed varied inhibitory activity against cytosolic hCA I and II, and the tumor-associated hCA IX, with hCA IX being the most inhibited isoform. nih.gov The inhibition mechanism of these lactam-based compounds is still under investigation. nih.gov

Cholinesterase Inhibition: Derivatives of 2-amino-4,6-dimethylpyridine (B145770) have demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Structure-activity relationship (SAR) studies revealed that increasing the molecular volume and replacing the amide oxygen with sulfur enhanced the binding affinity. nih.gov Although their affinity is weaker than the specific inhibitor tacrine, the dual anti-inflammatory and cholinesterase-inhibiting properties suggest potential therapeutic applications. nih.gov

Aldose Reductase Inhibition: Several studies have focused on pyrimidine derivatives as aldose reductase (AR) inhibitors, an enzyme implicated in diabetic complications. unifi.itnih.govscielo.br 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives with phenol (B47542) or catechol moieties have shown micromolar to submicromolar inhibitory activity against aldose reductase 2 (ALR2). unifi.itnih.gov The presence and position of hydroxyl groups on the aromatic rings are crucial for their inhibitory potency. unifi.itnih.gov Additionally, new 2-thiopyrimidin-4-one derivatives have been synthesized and identified as human AR inhibitors, with IC50 values ranging from 2.0 to 14.5 μM. scielo.br

| Derivative Class | Target Enzyme | Key Findings |

| 7-Amino-3,4-dihydroquinolin-2(1H)-ones | Carbonic Anhydrases (hCA I, II, IX) | Showed varied inhibition, with the strongest activity against hCA IX. nih.gov |

| 2-Amino-4,6-dimethylpyridine Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Moderate inhibitors; activity enhanced by increased molecular volume and sulfur substitution. nih.gov |

| 2-Phenyl-pyrido[1,2-a]pyrimidin-4-ones | Aldose Reductase 2 (ALR2) | Micromolar to submicromolar inhibition; hydroxyl groups are critical for activity. unifi.itnih.gov |

| 2-Thiopyrimidin-4-ones | Aldose Reductase (AR) | IC50 values in the low micromolar range (2.0-14.5 μM). scielo.br |

Interaction with DNA, RNA, and Protein Synthesis Pathways

The pyrimidine scaffold is a fundamental component of nucleic acids, and its derivatives can interfere with DNA, RNA, and protein synthesis, leading to cytotoxic effects. Pyrimidine derivatives are known to disrupt DNA synthesis and cell division, which is the basis for the anticancer activity of drugs like 5-fluorouracil. nih.gov Some pyrimidine derivatives can inhibit topoisomerase IIα and intercalate with DNA, leading to double-strand breaks and apoptosis. nih.gov

Furthermore, certain pyrimidine derivatives have been developed as potent and selective inhibitors of Polo-like kinase 1 (PLK1), a key regulator of cell division. nih.govresearchgate.net These compounds inhibit PLK1 at the nanomolar level and show good activity in cell proliferation assays. nih.govresearchgate.net

Inhibition of Specific Proteases

Research into the inhibition of specific proteases by this compound derivatives is an emerging area. While direct inhibition of proteases like USP7 by this specific compound is not extensively documented in the provided results, the broader class of pyrimidine derivatives has been explored for such activities. The structural versatility of the pyrimidine core allows for its modification to target the active sites of various enzymes, including proteases.

Anti-inflammatory and Analgesic Properties

Numerous studies have highlighted the anti-inflammatory and analgesic potential of pyrimidine derivatives. nih.govresearchgate.netwjarr.comrsc.org

Anti-inflammatory Activity: The anti-inflammatory effects of pyrimidine derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. researchgate.netwjarr.com Some synthesized pyrimidine derivatives have shown significant anti-inflammatory effects in carrageenan-induced paw edema models. nih.govrsc.org For instance, certain 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives exhibited potent anti-inflammatory activity, with some compounds showing higher inhibition of inflammation than the standard drug ibuprofen. rsc.org The mechanism often involves the suppression of prostaglandin (B15479496) E2 (PGE2) generation. rsc.org

Analgesic Activity: The analgesic properties of pyrimidine derivatives have also been evaluated using methods like the acetic acid-induced writhing test. researchgate.net Several synthesized compounds have demonstrated significant analgesic effects. nih.govresearchgate.net Docking studies have suggested that these compounds can bind effectively to the active site of COX-2, which is a key target for analgesic drugs. wjarr.com

| Compound Class | Biological Activity | Key Findings |

| Pyrazolediazenylpyrimidine Derivatives | Analgesic, Anti-inflammatory | Showed significant analgesic and anti-inflammatory effects in animal models. nih.gov |

| 4,6-Disubstituted Pyrimidine-2-one Derivatives | Analgesic, Anti-inflammatory | Screened for activity using acetic acid-induced writhing and carrageenan-induced paw edema assays. researchgate.net |

| Tri-substituted Pyrimidine Derivatives | Analgesic | Docking studies show stronger binding to COX-2 than ibuprofen, suggesting selective COX-2 inhibition. wjarr.com |

| 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile Derivatives | Anti-inflammatory | Demonstrated potent anti-inflammatory activity by inhibiting COX-2. rsc.org |

Pharmacological Modulators beyond Direct Cytotoxicity

Beyond their direct cytotoxic and enzyme-inhibiting effects, derivatives of this compound and related compounds act as pharmacological modulators in various biological systems.

Thienopyrimidinone derivatives have been identified as positive allosteric modulators (PAMs) of the N-methyl-d-aspartate receptor (NMDAR), showing selectivity for GluN2B/C/D subunits. acs.org These PAMs enhance receptor efficacy and are being investigated for therapeutic potential in neuropsychiatric disorders. acs.org

Furthermore, novel dihydropyrimidinone derivatives have been developed as potential modulators of P-glycoprotein (Pgp), a transporter involved in multidrug resistance in cancer. acs.org Molecular docking studies suggest these compounds bind to the M-site of the transporter, potentially reversing drug resistance. acs.org

Computational Chemistry and Molecular Modeling in Pyrimidinone Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of pyrimidinone molecules. Methods like the semi-empirical PM3 method have been employed to investigate the relative stability and tautomeric forms of pyrimidin-2,4-dione, 2-amino-, and 2-acetylaminopyrimidin-4-ones, along with their 6-methyl and 6-phenyl derivatives, in the gas phase. documentsdelivered.com Such studies are crucial for predicting the most probable centers for electrophilic attack, thereby guiding the synthesis of new derivatives. documentsdelivered.com

Derivatives of 4-hydroxypyrimidine (B43898), such as 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one, can undergo keto-enol tautomerization. nih.gov While the 3H-keto tautomer is often favored in the solid state, recrystallization of 2-amino-5,6-dimethyl-4-hydroxypyrimidine from an aqueous solution has been shown to yield the 1H-keto tautomer. nih.govresearchgate.net Infrared spectroscopy has suggested the presence of small amounts of the 4-hydroxy tautomer in the crystalline form. nih.govresearchgate.net The study of these tautomeric forms is essential as they can exhibit different hydrogen-bonding patterns, influencing their crystal structure and biological activity. nih.govresearchgate.net For instance, the 1H-keto and 3H-keto tautomers of 2-amino-5,6-dimethylpyrimidin-4-one can form a 1:1 co-crystal, leading to distinct hydrogen-bonding motifs. researchgate.net

Table 1: Tautomeric Forms of 2-Amino-5,6-dimethylpyrimidin-4-one

| Tautomer Form | Method of Observation | Key Findings |

| 1H-keto tautomer | Recrystallization from aqueous solution, X-ray diffraction | Predominant form in triclinic crystals. nih.govresearchgate.net |

| 3H-keto tautomer | Cambridge Structural Database search | Commonly found in the solid state for 4-hydroxypyrimidine derivatives. nih.govresearchgate.net |

| 4-hydroxy tautomer | IR spectroscopy | Suggested to be present in small amounts in the 1H-keto crystal. nih.govresearchgate.net |

| 1:1 ratio of 1H-keto and 3H-keto tautomers | Recrystallization from aqueous solutions containing uric acid | Forms monoclinic crystals with a three-dimensional hydrogen-bonding network. nih.govresearchgate.net |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been extensively applied to pyrimidinone derivatives to elucidate their mechanism of action and to identify key interactions that contribute to their biological activity.

For example, docking studies of 6-((2-amino-6-methylpyrimidin-4-yl)amino)-2-methyl-4H-chromen-4-one with the quinone-binding site of Calditerrivibrio thermarum NDH-II revealed that the chromonyl-pyrimidine molecule is positioned between important residues Q317 and I379. researchgate.net A significant hydrogen bond was observed between the ketone oxygen atom of the ligand and the isoalloxazine nitrogen of the FAD cofactor. researchgate.net In another study, a series of 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives were docked with human cyclin-dependent kinase-2 (CDK2). nih.gov The results indicated that compounds with specific substitutions, such as para-fluoro or para-hydroxy groups, exhibited significant binding energies, suggesting their potential as CDK2 inhibitors. nih.gov

The insights gained from molecular docking are crucial for structure-based drug design, allowing for the optimization of ligand-protein interactions to enhance potency and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding dynamics of pyrimidinone derivatives over time. nih.gov These simulations are particularly useful for understanding how a ligand adapts to the binding site of a protein and for assessing the stability of the ligand-protein complex.

For instance, MD simulations of tetrahydropyrazolo[1,5-a]pyrimidines have been used to study their conformational equilibrium. mdpi.com These studies have revealed that while the syn-configured bicyclic core is conformationally stable, the trans-configured system is more labile, which could allow it to better adapt to the active site of a biological target. mdpi.com In the context of drug design, MD simulations can complement molecular docking studies by refining the binding poses of ligands and providing a more accurate estimation of binding affinities. mdpi.com The application of ab-initio molecular dynamics has also been used to investigate the reactivity of amino acids and peptides, providing a detailed understanding of reaction mechanisms at a microscopic level. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to establish a correlation between the chemical structure of a series of compounds and their biological activity. youtube.com

Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). frontiersin.orgnih.gov A pharmacophore model for pyrimidine-based calcium channel blockers, for example, can provide valuable information about the necessary features for binding and can guide the design of new, more active compounds. mdpi.com Similarly, pharmacophore models have been developed for inhibitors of Plasmodium falciparum Hsp90, leading to the discovery of novel chemical scaffolds with anti-malarial activity. acs.org

QSAR studies, on the other hand, use statistical methods to correlate physicochemical properties of molecules with their biological activities, enabling the prediction of the activity of new, untested compounds.

Table 2: Applications of Pharmacophore Modeling in Pyrimidinone Research

| Target | Modeling Approach | Key Pharmacophoric Features | Outcome |

| Calcium Channel Blockers | Ligand-based | Not specified in abstract | Development of a model to guide the design of new active pyrimidine-based CCBs. mdpi.com |

| Plasmodium falciparum Hsp90 | Ligand-based | One hydrogen bond donor, two hydrophobic groups, and two aromatic rings (DHHRR). acs.org | Discovery of diverse chemical scaffolds with anti-Plasmodium activity. acs.org |

| Pin1 | Structure-based | One negative ionizable (N) feature and two aromatic rings (R) features (NRR). frontiersin.org | Identification of promising phytochemicals as potential Pin1 inhibitors. frontiersin.org |

In Silico ADME/Tox Predictions and Pharmacokinetic Profiling

The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), is a critical step in the drug discovery process. In silico methods offer a rapid and cost-effective way to predict these properties, helping to identify compounds with favorable pharmacokinetic profiles early on. nih.gov

Various computational models can predict parameters such as gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and inhibition of cytochrome P450 enzymes. mdpi.com For example, the in silico ADME profile of benzimidazole (B57391) derivatives and their cobalt coordination compounds was assessed to determine their bioavailability and potential as chemotherapeutic agents. mdpi.com Similarly, the pharmacokinetic properties of pyrimidine (B1678525) analogues used in oncology have been studied to understand their intracellular activation and correlation with drug action. nih.gov These predictions are crucial for optimizing the drug-like properties of pyrimidinone derivatives and minimizing the risk of late-stage failures in drug development. nih.gov

Rational Design and Virtual Screening for Novel Pyrimidinone Derivatives

Rational design and virtual screening are powerful computational strategies for the discovery of novel bioactive molecules. rationaldrugdesign.org These approaches leverage the structural information of a biological target to identify or design new ligands with high affinity and selectivity. nih.govresearchgate.net

Virtual screening involves the computational screening of large libraries of chemical compounds against a target protein to identify potential hits. researchgate.netresearchgate.net This can be done through molecular docking (structure-based virtual screening) or by searching for compounds that match a known pharmacophore (ligand-based virtual screening). github.com For example, virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database led to the identification of four ligands with better docking scores and interactions with human thymidylate synthase than the standard drug, raltitrexed. nih.gov

Rational design, on the other hand, involves the de novo design or modification of molecules to improve their interaction with a target. nih.gov This can involve incorporating pharmacophoric features of known binders or designing hybrid molecules that can target multiple proteins. For instance, a hybrid strategy was used to design polypharmacological inhibitors of BET proteins and kinases by combining pharmacophores that bind to each target. nih.gov Similarly, the rational design of 4-amino-5,6-diaryl-furo[2,3-d]pyrimidines has led to the development of potent glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors. researchgate.net

Advanced Analytical Methodologies for Characterization and Interaction Studies

Spectroscopic Techniques for Structural Elucidation and Tautomeric Analysis (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are essential for confirming the chemical structure of 2-amino-5,6-dimethyl-1H-pyrimidin-4-one and investigating its tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key technique for structural analysis. The spectrum of this compound shows specific signals for the methyl and amino protons. For instance, in related 2-aminopyrimidine (B69317) derivatives, the amino protons typically appear as a singlet in the range of 5.0-5.3 ppm. semanticscholar.org The precise chemical shifts of these protons offer insights into the molecule's electronic structure. semanticscholar.org Concentration-dependent ¹H NMR studies can also shed light on intermolecular interactions, such as hydrogen bonding, in solution. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within the molecule. The IR spectrum of this compound reveals characteristic absorption bands. For example, the N-H stretching vibrations of the amino group are typically observed in the region of 3182-3479 cm⁻¹. semanticscholar.orgresearchgate.net The presence of a strong C=O stretching band confirms the pyrimidinone ring structure. IR analysis has also suggested that even in a crystalline form that is predominantly one tautomer, small quantities of another tautomer may be present. researchgate.netnih.gov

Mass Spectrometry (MS): This technique is vital for determining the molecular weight and fragmentation pattern of the compound, which helps to confirm its structural formula. High-resolution mass spectrometry can provide the elemental composition of the molecule. nih.gov

These spectroscopic techniques are also instrumental in analyzing the tautomerism of this compound. This compound can exist in different isomeric forms due to the migration of a proton. Spectroscopic data helps in identifying the predominant tautomeric form under various conditions. researchgate.netnih.govnih.gov Research has shown that while the 3H-keto tautomer is often favored in the solid state for 4-hydroxypyrimidines, recrystallization of 2-amino-5,6-dimethyl-4-hydroxypyrimidine from an aqueous solution yielded the 1H-keto tautomer. researchgate.netnih.gov Another crystalline form containing a 1:1 ratio of both the 1H-keto and 3H-keto tautomers has also been identified. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths and angles. researchgate.netnih.gov Studies on pyrimidinone derivatives show that their crystal structures are often stabilized by robust hydrogen bonds. nih.govacs.org

For this compound, X-ray diffraction has revealed different crystalline forms with distinct hydrogen-bonding patterns. researchgate.netnih.gov One form exhibits one-dimensional hydrogen-bonded ribbons, while another form displays a more complex three-dimensional network. researchgate.netnih.gov These hydrogen bonds, primarily involving the amino and pyrimidinone groups, are crucial in determining the supramolecular architecture and physical properties of the compound in its solid state. nih.govresearchgate.netnih.govacs.org

Table 1: Crystallographic Data for a Tautomeric Form of this compound

| Property | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| Tautomer Form | 1H-keto |

| Hydrogen Bonding | One-dimensional ribbons |

Note: This table is based on data for form (I) as described in the literature. researchgate.netnih.gov

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are essential for determining the purity of this compound and for separating it from any impurities or byproducts from the synthesis process. These methods can also be used to quantify the compound in various matrices. nih.gov A developed HPLC method for a similar compound, 2-amino-5-nitrophenol, demonstrated good linearity, accuracy, and precision, making it a reliable technique for quantitative analysis in biological samples. nih.gov

Table 2: Example Parameters for HPLC Method Validation

| Parameter | Typical Acceptance Criteria | Example Finding for a Similar Compound nih.gov |

| Linearity (r²) | > 0.99 | 0.9992–0.9999 |

| Accuracy (%) | 80–120% | 93.1–110.2% |

| Precision (CV%) | < 15% | 1.1–8.1% |

Biophysical Characterization Methods for Ligand-Target Binding Kinetics

To understand how this compound interacts with biological targets, various biophysical methods can be employed to study the kinetics of this binding. While specific studies on this particular compound are not extensively documented, the following techniques are standard for such investigations:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, which allows for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

Surface Plasmon Resonance (SPR): SPR is a label-free method that monitors the binding of a ligand to a target that is immobilized on a sensor chip in real time. This provides data on association and dissociation rates.

Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that measures changes in light interference patterns as molecules bind to and dissociate from a biosensor tip.

These methods are crucial for characterizing the molecular recognition between this compound and its potential protein or nucleic acid partners.

Advanced Spectrometric Approaches for Metabolite Identification and Pathway Elucidation

Advanced spectrometric techniques are necessary to identify the metabolites of this compound and to elucidate its metabolic pathways. Liquid Chromatography-Mass Spectrometry (LC-MS), especially when coupled with high-resolution mass analyzers and tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. nih.govnih.gov This approach allows for the separation of metabolites from complex biological matrices and their subsequent identification based on their accurate mass and fragmentation patterns. nih.govnih.gov For instance, a related compound, 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, has been identified as an environmental transformation product of the pesticide pirimicarb (B1678450) using LC-HRMS. nih.gov

Microscopic Techniques for Cellular and Subcellular Localization Studies

To determine the location of this compound within cells, microscopic techniques are employed. These methods typically require that the compound be labeled with a fluorescent marker to allow for visualization.

Fluorescence Microscopy: This technique enables the direct observation of a fluorescently-tagged compound within a cell. By using additional fluorescent markers for specific organelles, it is possible to determine if the compound localizes to particular subcellular compartments.

Confocal Microscopy: This advanced form of fluorescence microscopy provides higher-resolution images and allows for the creation of three-dimensional reconstructions of the cell, leading to a more precise determination of the compound's subcellular localization.

These studies can reveal whether this compound accumulates in specific areas, such as the nucleus or mitochondria, which can offer important clues about its biological function.

Applications of 2 Amino 5,6 Dimethyl 1h Pyrimidin 4 One Scaffolds in Materials Science

Integration into Functional Polymers and Supramolecular Assemblies

The ability of 2-Amino-5,6-dimethyl-1H-pyrimidin-4-one to form predictable and robust hydrogen bonds is a key feature driving its use in the construction of supramolecular assemblies. The molecule possesses both hydrogen bond donors (the amino group and the ring nitrogen) and acceptors (the keto group and the ring nitrogens), allowing for the formation of intricate and stable networks.

Detailed crystallographic studies have revealed that this compound can exist in different tautomeric forms and readily forms both one-dimensional and three-dimensional hydrogen-bonding motifs in the solid state. researchgate.netnih.gov For instance, recrystallization from an aqueous solution yields a triclinic crystalline form characterized by one-dimensional hydrogen-bonded ribbons. researchgate.net Furthermore, when co-crystallized with other molecules, such as uric acid, it can form more complex three-dimensional hydrogen-bonded networks. researchgate.netnih.gov

The hydrogen-bonding capabilities of related 2-aminopyrimidine (B69317) derivatives have been shown to be strong enough to form stable pairs with other nucleobases, such as cytosine, mimicking the base-pairing interactions found in DNA. researchgate.net This strong and specific binding has significant implications for creating self-assembling materials and for molecular recognition applications. The formation of heterotetramers and supramolecular ribbons has also been observed in cocrystals of 2-amino-4,6-dimethylpyrimidine (B23340) with other organic molecules, further highlighting the versatility of this scaffold in supramolecular chemistry. researchgate.net

While the direct incorporation of this compound into long-chain polymers is an area of ongoing research, its functional groups (an amino group and a keto group) make it a suitable candidate for polymerization reactions. These groups can potentially be used for step-growth polymerization to create novel functional polymers with tailored properties.

Table 1: Crystallographic and Hydrogen Bonding Data for this compound and Related Compounds

| Compound | Crystal System | Hydrogen Bonding Motif | Reference |

| This compound (Form I) | Triclinic | One-dimensional ribbons | researchgate.net |

| This compound with Uric Acid (Form II) | Monoclinic | Three-dimensional network | researchgate.net |

| 2-Amino-4,6-dimethylpyrimidinium Salicylate | - | Heterotetramer via N-H···O and O-H···N bonds | researchgate.net |

| 2-Amino-4,6-dimethylpyrimidine with Terephthalic Acid | - | Supramolecular ribbon via N-H···N and N-H···O bonds | researchgate.net |

Development of Optoelectronic Materials and Sensors

The pyrimidinone core, with its electron-rich and aromatic nature, provides a promising platform for the development of optoelectronic materials. While research on this compound itself is emerging, studies on related pyrimidinone derivatives have demonstrated their potential in this field.

For example, a chromene-appended pyrimidone derivative has been synthesized and investigated for its optoelectronic properties, showing potential for use in photovoltaic applications. researchgate.net The study highlighted how the introduction of the pyrimidone ring into a polyaromatic molecule can influence its structural and electronic properties, which are crucial for the development of new optoelectronic and photovoltaic devices. researchgate.net

Furthermore, the hydrogen-bonding capabilities of the pyrimidinone scaffold have been harnessed to create highly selective fluorescent sensors. A notable example is a sensor for fluoride (B91410) anions based on a 2-ureido-4[1H]-pyrimidinone. nih.gov This sensor utilizes a quadruple hydrogen-bonded AADD supramolecular assembly, and the binding of fluoride disrupts this assembly, leading to a change in fluorescence. nih.gov This demonstrates the potential for designing "turn-on" or "turn-off" fluorescent sensors based on the specific molecular recognition properties of the pyrimidinone core.

The amino group on the this compound scaffold can also play a crucial role in the development of fluorescent probes. For instance, fluorescent probes based on a 2-amino-3′-dialkylaminobiphenyl core have been developed for the detection of nitric oxide. nih.gov These probes undergo a condensation reaction with the analyte, leading to the formation of a new fluorescent product. nih.gov This principle could be applied to the development of novel sensors based on the 2-amino-pyrimidinone scaffold.

Table 2: Optoelectronic and Sensing Applications of Pyrimidinone Derivatives

| Pyrimidinone Derivative | Application | Principle of Operation | Reference |

| Chromene-appended pyrimidone | Photovoltaics | Tuning of electronic and photophysical properties | researchgate.net |

| 2-Ureido-4[1H]-pyrimidinone | Fluorescent fluoride sensor | Disruption of a quadruple hydrogen-bonded supramolecular assembly | nih.gov |

| 2-Amino-3′-dialkylaminobiphenyl core | Fluorescent nitric oxide probe | Analyte-induced formation of a fluorescent product | nih.gov |

Liquid Crystalline Systems Incorporating Pyrimidinone Moieties

The rigid, planar structure of the pyrimidine (B1678525) ring makes it an attractive core for the design of liquid crystalline materials. While the direct use of this compound in liquid crystals is not yet widely reported, research on related pyrimidine-containing molecules demonstrates the potential of this scaffold.

For instance, calamitic liquid crystals based on 5-phenyl-pyrimidine derivatives have been successfully synthesized and have been shown to exhibit smectic A* and N* phases over broad temperature ranges. aps.org These findings indicate that the pyrimidine core can effectively induce mesomorphic behavior.

Furthermore, nematic ionic liquid crystals have been developed from pyridinium (B92312) salts derived from 4-hydroxypyridine, a related heterocyclic compound. rsc.org These materials exhibit a nematic phase, and their thermal properties can be tuned by changing the counterion and the length of the flexible spacer chains. rsc.org This highlights the versatility of nitrogen-containing heterocyclic cores in the design of liquid crystals with specific properties.

The synthesis of star-shaped macromolecules with a central triazine core (a six-membered ring with three nitrogen atoms) has also been shown to lead to materials with liquid crystalline properties. nih.gov Given the structural similarity between triazine and pyrimidine, it is plausible that this compound could be used as a building block for the synthesis of novel liquid crystalline materials, potentially with unique phase behaviors due to its hydrogen-bonding capabilities.

Applications in Coatings, Adhesives, and Composite Materials

The inherent properties of this compound suggest its potential for use in coatings, adhesives, and composite materials, although specific research in these areas is still in its early stages. The strong hydrogen-bonding ability of this compound could be exploited to enhance the adhesion between a coating and a substrate or to improve the interfacial adhesion in composite materials.

The presence of both an amino group and a keto group makes this molecule a potential candidate for use as a crosslinking agent in polymer matrices. By reacting with the polymer chains, it could form a network structure, thereby improving the mechanical properties and thermal stability of the material.

Furthermore, the pyrimidine ring is a relatively stable aromatic system, which could impart improved thermal and chemical resistance to coatings and composites. The incorporation of this scaffold into a polymer backbone or as a pendant group could lead to materials with enhanced durability.

Design of Responsive Materials and Stimuli-Responsive Systems

A key area where this compound and its derivatives show significant promise is in the design of "smart" or stimuli-responsive materials. These are materials that can change their properties in response to external stimuli such as pH, light, or the presence of specific chemicals.

The aforementioned fluorescent sensor for fluoride, based on a 2-ureido-4[1H]-pyrimidinone, is a prime example of a chemo-responsive material. nih.gov The assembling and disassembling processes of its supramolecular structure are reversibly responsive to the presence of fluoride anions. nih.gov

The amino group in this compound makes it inherently pH-responsive. At low pH, the amino group can be protonated, leading to a change in the molecule's charge and solubility. This property can be harnessed to create pH-sensitive polymers and hydrogels. For example, cationic poly(aminoester)s have been shown to be stable at low pH but degrade rapidly at higher pH, making them suitable for applications such as drug delivery. rsc.org